molecular formula C13H27N3 B13206429 1-(1,4-Diethylpiperidin-4-yl)piperazine

1-(1,4-Diethylpiperidin-4-yl)piperazine

Cat. No.: B13206429
M. Wt: 225.37 g/mol
InChI Key: IRBQPPKCUOBELD-UHFFFAOYSA-N
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Description

1-(1,4-Diethylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C13H27N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diethylpiperidin-4-yl)piperazine typically involves the reaction of piperazine with 1,4-diethylpiperidine under specific conditions. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Diethylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms in the piperazine ring act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Scientific Research Applications

1-(1,4-Diethylpiperidin-4-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Diethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    Piperazine: A simpler analog with similar structural features but different functional groups.

    1-(1-Methylpiperidin-4-yl)piperazine: A closely related compound with a methyl group instead of an ethyl group.

    1-(4-Benzylpiperidin-4-yl)piperazine: Another analog with a benzyl group, offering different chemical properties.

Uniqueness: 1-(1,4-Diethylpiperidin-4-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H27N3

Molecular Weight

225.37 g/mol

IUPAC Name

1-(1,4-diethylpiperidin-4-yl)piperazine

InChI

InChI=1S/C13H27N3/c1-3-13(16-11-7-14-8-12-16)5-9-15(4-2)10-6-13/h14H,3-12H2,1-2H3

InChI Key

IRBQPPKCUOBELD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)CC)N2CCNCC2

Origin of Product

United States

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